Stachyflin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

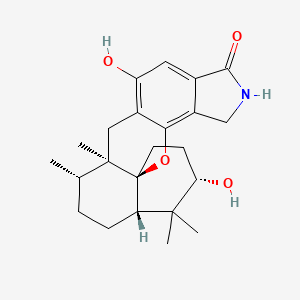

Stachyflin ist eine neuartige Verbindung, die aus dem Pilz Stachybotrys sp. RF-7260 isoliert wurde. Es ist bekannt für seine einzigartige pentacyclische Struktur, die eine cis-verschmolzene Decalin-Einheit umfasst. This compound hat aufgrund seiner starken antiviralen Aktivität, insbesondere gegen das Influenzavirus A, große Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die erste enantioselektive Totalsynthese von Stachyflin gelang mit einer BF3·Et2O-induzierten Domino-Epoxidöffnungs-/Umlagerungs-/Cyclisierungsreaktion. Dieses Verfahren bildet stereoselektiv das notwendige pentacyclische Ringsystem in einem Schritt . Ein anderer Ansatz beinhaltet eine Negishi-Kreuzkupplungsreaktion zur Herstellung der entscheidenden C15–C16-Bindung, gefolgt von einer Lewis-Säure-katalysierten Cyclisierung, um das cis-Decalin-Gerüst zu installieren .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, wahrscheinlich aufgrund seiner komplexen Struktur und der Herausforderungen, die mit seiner Synthese verbunden sind. Die meisten Forschungsarbeiten konzentrieren sich auf die Synthese im Labormaßstab für wissenschaftliche Studien.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Stachyflin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate, die auf ihre verbesserte biologische Aktivität untersucht werden .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung komplexer organischer Synthese und Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine antiviralen Eigenschaften, insbesondere gegen die Influenzavirus-A-Subtypen H1 und H2

Wirkmechanismus

This compound entfaltet seine antivirale Wirkung, indem es die Konformationsänderung von Hämagglutinin hemmt, einem viralen Oberflächenprotein, das für die Virus-Zellmembranfusion essentiell ist. Diese Hemmung verhindert, dass das Virus in Wirtszellen eindringt, wodurch die Infektion blockiert wird . This compound bindet an das Hämagglutinin-Protein, stabilisiert seine Struktur und verhindert die pH-Wert-abhängige Konformationsänderung, die für die Membranfusion erforderlich ist .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Stachyflin has garnered significant attention for its specific antiviral activity against influenza A viruses, particularly subtypes H1 and H2. The compound functions primarily by inhibiting the conformational changes in hemagglutinin (HA), a viral protein essential for the virus's ability to fuse with host cell membranes. This inhibition prevents the virus from entering host cells, thus limiting infection.

Mechanism of Action:

- This compound specifically targets HA, disrupting its conformational change necessary for virus-cell membrane fusion.

- The compound exhibits a virucidal effect that is not reversed by washing, indicating a strong binding affinity to HA .

Case Studies:

- A study demonstrated that this compound effectively inhibited hemagglutinin-mediated fusion in vitro, showcasing its potential as a therapeutic agent against influenza A infections .

- Research indicated that this compound could bind to HA2, preventing viral entry and replication in various influenza strains .

Antibiotic Potential

Recent investigations have identified this compound as part of a class of tetracyclic meroterpenoids with promising antibiotic properties. These compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential use in treating resistant bacterial infections.

Biological Profiling:

- This compound and related compounds have been subjected to biological screening, revealing potent antibacterial activity against MRSA .

- The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can significantly enhance antibacterial efficacy .

Drug Discovery and Development

This compound's unique chemical structure and biological properties position it as a candidate for further drug development. Its role in natural product chemistry underscores the importance of exploring fungal metabolites for new therapeutic agents.

Research Insights:

- The total synthesis of this compound has been achieved, allowing for the production of analogs that can be tested for enhanced activity against viruses and bacteria .

- This compound's mechanism of action provides valuable insights into developing new antiviral drugs targeting hemagglutinin, a critical component in many influenza vaccines and treatments .

Summary of Findings

Wirkmechanismus

Stachyflin exerts its antiviral effects by inhibiting the conformational change of hemagglutinin, a viral surface protein essential for virus-cell membrane fusion. This inhibition prevents the virus from entering host cells, thereby blocking infection . This compound binds to the hemagglutinin protein, stabilizing its structure and preventing the low pH-induced conformational change required for membrane fusion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acetylstachyflin: Ein Derivat von this compound mit ähnlichen antiviralen Eigenschaften, aber geringerer Potenz.

Macrolactin A: Eine weitere natürliche Verbindung mit antiviraler Aktivität, obwohl sie andere virale Proteine angreift.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen Hemmung der Hämagglutinin-vermittelten Fusion in den Influenzavirus-A-Subtypen H1 und H2. Seine starke Aktivität bei sehr niedrigen Konzentrationen (IC50-Wert von 0,003 µM) unterscheidet es von anderen antiviralen Verbindungen .

Eigenschaften

Molekularformel |

C23H31NO4 |

|---|---|

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

(1S,13R,14S,17S,19S)-10,19-dihydroxy-13,14,18,18-tetramethyl-2-oxa-6-azapentacyclo[11.8.0.01,17.03,11.04,8]henicosa-3,8,10-trien-7-one |

InChI |

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-23(17)22(12,4)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17-,18-,22+,23-/m0/s1 |

InChI-Schlüssel |

KUWCILGWLAWLGB-SFJHCMNLSA-N |

SMILES |

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

Isomerische SMILES |

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)CC[C@@H](C2(C)C)O |

Kanonische SMILES |

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

Synonyme |

stachyflin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.